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Cat. No.: B612168 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Ricolinostat (also known as ACY-1215) is a pioneering, orally bioavailable, and selective

inhibitor of histone deacetylase 6 (HDAC6).[1] Its targeted mechanism of action, primarily

impacting cytoplasmic protein degradation pathways, has positioned it as a promising

therapeutic agent in oncology, particularly for hematological malignancies like multiple

myeloma.[2][3] This technical guide provides an in-depth overview of the synthesis of

Ricolinostat, its key chemical properties, and the fundamental signaling pathways it

modulates. Detailed experimental protocols, quantitative data tables, and visual diagrams are

presented to support researchers and drug development professionals in their understanding

and utilization of this compound.

Chemical Properties of Ricolinostat
Ricolinostat is a hydroxamic acid derivative characterized by a diphenylamino-pyrimidine core

structure.[4] Its chemical and physical properties are summarized in the tables below.

Table 1: General Chemical Properties of Ricolinostat
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Property Value Reference(s)

IUPAC Name

N-[7-(hydroxyamino)-7-

oxoheptyl]-2-(N-

phenylanilino)pyrimidine-5-

carboxamide

[4]

Synonyms ACY-1215, Rocilinostat [4][5]

CAS Number 1316214-52-4 [4][5]

Molecular Formula C₂₄H₂₇N₅O₃ [4][5]

Molecular Weight 433.50 g/mol [4][5]

SMILES

C1=CC=C(C=C1)N(C2=CC=C

C=C2)C3=NC=C(C=N3)C(=O)

NCCCCCCC(=O)NO

[6]

Table 2: Solubility of Ricolinostat
Solvent Solubility Reference(s)

DMSO ≥ 50 mg/mL (115.34 mM) [5]

Water Insoluble [7]

Ethanol Insoluble or slightly soluble [7][8]

10% DMSO >> 90% (20%

SBE-β-CD in saline)
≥ 2.5 mg/mL (5.77 mM) [5]

10% DMSO >> 90% corn oil ≥ 2.5 mg/mL (5.77 mM) [5]

10% DMSO, 40% PEG300,

5% Tween-80, 45% saline
≥ 2.5 mg/mL (5.77 mM) [5]

Table 3: Storage and Stability of Ricolinostat
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Form Storage Condition Duration Reference(s)

Solid Powder -20°C 3 years [8]

In Solvent -80°C 1 year [5]

In Solvent -20°C
6 months (under

nitrogen)
[5]

Synthesis of Ricolinostat
An improved and scalable synthesis of Ricolinostat has been developed, focusing on cost-

effectiveness and environmental friendliness by avoiding harsh reaction conditions and the use

of toxic reagents.[2] The synthesis commences with ethyl 2-chloropyrimidine-5-carboxylate and

proceeds through a five-step reaction sequence.[2]

Logical Diagram of the Improved Ricolinostat Synthesis
Pathway
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Ethyl 2-chloropyrimidine-5-carboxylate
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Caption: Improved synthesis route for Ricolinostat.
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Experimental Protocols
Step 1: Nucleophilic Aromatic Substitution to form Ethyl 2-(phenylamino)pyrimidine-5-

carboxylate[2]

To a solution of ethyl 2-chloropyrimidine-5-carboxylate (1.0 equiv) in a suitable solvent, add

aniline (1.2 equiv) and potassium carbonate (K₂CO₃, 2.0 equiv).

Heat the reaction mixture to 100°C and stir until the reaction is complete, as monitored by an

appropriate analytical technique (e.g., TLC or LC-MS).

Upon completion, cool the reaction mixture and perform a suitable work-up, which may

include extraction and washing.

The crude product is purified by recrystallization from an ethanol/water mixture to yield ethyl

2-(phenylamino)pyrimidine-5-carboxylate with a purity of >99% and a yield of approximately

96%.

Step 2: Ullmann Coupling to form Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate[2]

Combine ethyl 2-(phenylamino)pyrimidine-5-carboxylate (1.0 equiv), iodobenzene, copper(I)

iodide (CuI, 0.5 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv) in a suitable solvent.

Heat the reaction mixture under an inert atmosphere and stir until the starting material is

consumed.

After cooling, the reaction mixture is worked up to remove the catalyst and other inorganic

materials.

The resulting crude ethyl 2-(diphenylamino)pyrimidine-5-carboxylate is used in the next step

without further purification.

Step 3: Hydrolysis to form 2-(Diphenylamino)pyrimidine-5-carboxylic acid[6]

Treat the crude ethyl 2-(diphenylamino)pyrimidine-5-carboxylate from the previous step with

a solution of lithium hydroxide (LiOH) in a mixture of water and a suitable organic solvent

(e.g., THF or methanol).
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Stir the mixture at room temperature or with gentle heating until the ester hydrolysis is

complete.

Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

Collect the solid by filtration, wash with water, and dry to obtain 2-(diphenylamino)pyrimidine-

5-carboxylic acid.

Step 4: Amide Condensation to form Methyl 7-((2-(diphenylamino)pyrimidin-5-

yl)formamido)heptanoate[6]

To a solution of 2-(diphenylamino)pyrimidine-5-carboxylic acid (1.0 equiv) in a suitable

aprotic solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU or EDC/HOBt).

Add methyl 7-aminoheptanoate (or its hydrochloride salt along with a base like triethylamine

or DIPEA) to the reaction mixture.

Stir the reaction at room temperature until the formation of the amide is complete.

Perform an aqueous work-up to remove the coupling reagents and other water-soluble

byproducts.

The crude product can be purified by recrystallization or used directly in the final step.

Step 5: Aminolysis to form Ricolinostat[2]

Dissolve the methyl 7-((2-(diphenylamino)pyrimidin-5-yl)formamido)heptanoate from the

previous step in a suitable solvent such as methanol.

Add a solution of hydroxylamine (often prepared in situ from hydroxylamine hydrochloride

and a base like sodium methoxide) to the reaction mixture.

Stir the reaction at room temperature until the aminolysis is complete.

The final product, Ricolinostat, is purified by recrystallization from a DMF/water mixture to

yield the product with a purity of >99.7%.[2] The overall yield for the improved process is

reported to be 65.8%.[2]
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Mechanism of Action and Signaling Pathways
Ricolinostat exerts its therapeutic effects through the selective inhibition of HDAC6, a class IIb

histone deacetylase that is predominantly located in the cytoplasm.[1][9] This selectivity allows

for a more targeted therapeutic approach with potentially fewer side effects compared to pan-

HDAC inhibitors.[1]

HDAC6 Inhibition and Disruption of the Aggresome
Pathway
HDAC6 plays a crucial role in the cellular stress response, particularly in the degradation of

misfolded or aggregated proteins via the aggresome pathway.[3] When the primary protein

degradation machinery, the ubiquitin-proteasome system (UPS), is overwhelmed or inhibited

(as is the case with proteasome inhibitor therapy in multiple myeloma), cells rely on the

HDAC6-mediated aggresome pathway for survival.[3]

HDAC6 facilitates the transport of ubiquitinated misfolded proteins along microtubules to the

aggresome, a perinuclear inclusion body where these proteins are sequestered and eventually

cleared by autophagy.[3] Ricolinostat, by inhibiting the deacetylase activity of HDAC6, leads to

the hyperacetylation of α-tubulin, a key component of microtubules.[3] This hyperacetylation

disrupts microtubule-dependent trafficking, thereby impairing the formation of the aggresome

and leading to the accumulation of toxic, misfolded proteins within the cell.[1] This

accumulation of proteotoxic stress ultimately triggers apoptosis.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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